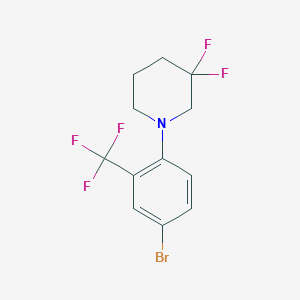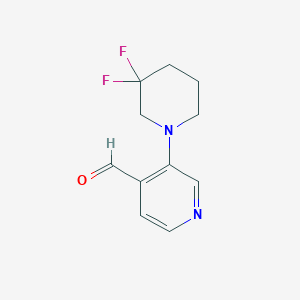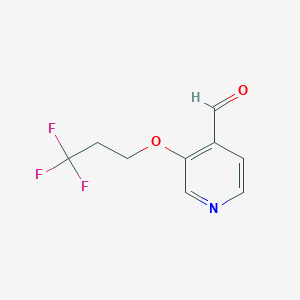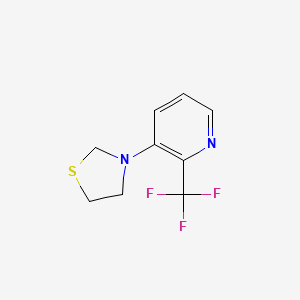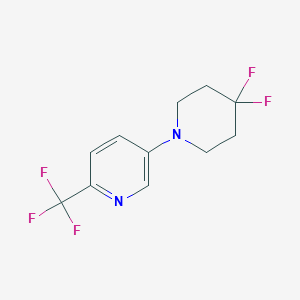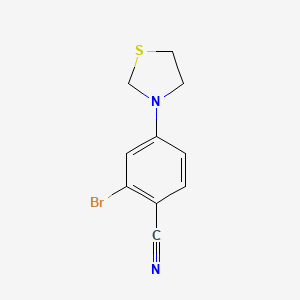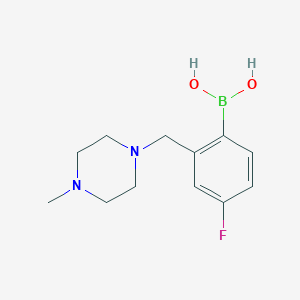
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Übersicht
Beschreibung
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative . It is commonly used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates that the compound has a molecular formula of C12H18BFN2O2.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives
A study by Menteşe et al. (2015) described the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showcasing the compound's role in creating new chemical entities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Synthesis of Analogous Compounds
Troegel et al. (2009) synthesized new potential building blocks for silicon-containing drugs, including 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, demonstrating the utility of fluoro-containing phenylboronic acids in drug development (Troegel, Möller, Burschka, & Tacke, 2009).
Biological and Medicinal Research
Antimicrobial Activity
Al-Harthy et al. (2018) synthesized 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, which exhibited significant antimicrobial activity, indicating the potential of fluoro-containing phenylboronic acid derivatives in antibiotic development (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).
Oncology Research
Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, in cancer cells, highlighting their role as potential anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Glucose Sensing and Imaging
Enzyme-Free Glucose Sensing
Bao et al. (2021) synthesized a monomer bearing a fluoro-containing phenylboronic acid for enzyme-free glucose sensing, demonstrating its potential in non-invasive glucose monitoring (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Two-Photon Imaging of Cell Surface Sialic Acids
Li and Liu (2021) used phenylboronic acid-functionalized pyrene derivatives for in situ two-photon imaging of cell surface sialic acids, a method significant for cancer diagnostics and therapeutics (Li & Liu, 2021).
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Boronic acids are generally stable, readily prepared, and environmentally benign . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be tolerant of a wide range of functional groups
Eigenschaften
IUPAC Name |
[4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXKLAEFFZUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158844 | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-83-1 | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








